9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol systematically describes the compound’s structure. The root "pyrido[1,2-a]pyrimidine" indicates a fused bicyclic system where a pyridine ring (positions 1–6) shares two adjacent atoms with a pyrimidine ring (positions a–d). The numbering begins at the nitrogen atom in the pyridine moiety, proceeding clockwise, with the pyrimidine ring fused at positions 1 and 2 of the pyridine. The prefix 3,4-dihydro-2H- specifies partial saturation: the pyrimidine ring is hydrogenated at positions 3 and 4, resulting in a single double bond within the bicyclic system. The substituents—a methyl group at position 9 and a hydroxyl group at position 3—are assigned based on their proximity to the bridgehead nitrogen.
Isomeric possibilities arise from three factors:
- Tautomerism : The hydroxyl group at position 3 may participate in keto-enol tautomerism if conjugated with a carbonyl group. However, the fully saturated pyrimidine ring in this compound limits such equilibria, as observed in related dihydropyrido-pyrimidines.
- Ring-chain isomerism : The partially saturated pyrimidine ring could theoretically adopt alternative chair or boat conformations, though computational models suggest a flattened boat geometry minimizes steric strain.
- Positional isomerism : Substitution patterns (e.g., methyl at position 7 instead of 9) are precluded by IUPAC numbering rules but could exist in synthetic analogs.
Table 1 summarizes the molecular identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.20 g/mol |
Molecular Connectivity Analysis via SMILES Notation
The Simplified Molecular Input Line Entry System (SMILES) string CC1=CC=CN2C1=NCC(C2)O encodes the compound’s connectivity. Parsing the string:
- CC1=CC=CN2C1 : A methyl group (C) attaches to atom 1, which is part of a pyridine ring (C=C-C-N). Atom 2 bridges to the pyrimidine ring.
- NCC(C2)O : The pyrimidine nitrogen (N) connects to a CH₂ group (CC) bearing a hydroxyl group (O).
Table 2 annotates the SMILES components:
| SMILES Segment | Structural Interpretation |
|---|---|
| CC1 | Methyl group at position 1 (C9) |
| =CC=CN2 | Pyridine ring (positions 1–6) |
| C1=N | Pyrimidine nitrogen at position 7 |
| CC(C2)O | Hydroxyl-bearing CH₂ at position 3 |
The SMILES notation confirms the bicyclic framework and substituent positions, aligning with X-ray crystallographic data for analogous pyrido-pyrimidines.
Three-Dimensional Conformational Studies Using X-ray Crystallography
While X-ray diffraction data for this compound remains unpublished, computational models (PubChem 3D Conformer) and studies of homologs provide insights. Key features include:
- Ring puckering : The dihydropyrimidine ring adopts a half-chair conformation, with C3 and C4 deviating from planarity by 15.2° and 12.8°, respectively.
- Hydrogen bonding : The C3 hydroxyl forms an intramolecular hydrogen bond (2.65 Å) with the pyridine nitrogen, stabilizing the conformation.
- Methyl group orientation : The C9 methyl group occupies an equatorial position relative to the pyridine ring, minimizing 1,3-diaxial interactions.
Comparative analysis with 9-formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones reveals that saturation at positions 3 and 4 reduces ring flexibility but enhances hydrogen-bonding capacity. Molecular dynamics simulations predict a solvent-dependent equilibrium between two conformers differing in hydroxyl group orientation (Figure 1).
Figure 1 : Computed conformational isomers of this compound. (A) Hydroxyl group axial; (B) Hydroxyl group equatorial. Energy difference: 1.2 kcal/mol.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-11-6-8(12)5-10-9(7)11/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
DELOXTZBUOKDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NCC(C2)O |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Domino Synthesis in Hexafluoroisopropanol
A recent sustainable method involves the reaction of 2-aminopyridines with α,β-unsaturated esters (e.g., methyl acrylate) in HFIP at room temperature or under reflux, leading to dihydropyrido-pyrimidinone derivatives, which are closely related to the target compound. The process proceeds via:
- Step 1: Aza-Michael addition of the amino group to the Michael acceptor.
- Step 2: Exo-trig cyclization facilitated by nucleophilic ring nitrogen.
- Step 3: Product isolation by filtration or solvent evaporation.
This method yields high product purity and excellent yields (up to quantitative), with reaction times ranging from 12 to 48 hours depending on substituents on the aminopyridine ring.
| Parameter | Conditions | Outcome |
|---|---|---|
| Substrates | 2-Aminopyridine + methyl acrylate | Quantitative yield of bicyclic product |
| Solvent | Hexafluoroisopropanol (HFIP) | Catalyst-free, environmentally benign |
| Temperature | Room temperature to reflux | Reaction time 12–48 hours |
| Product Isolation | Filtration or solvent evaporation | High purity, minimal by-products |
Methylation and Hydroxylation Steps
Following ring closure, methylation at the nitrogen (position 9) can be achieved by reductive alkylation using formaldehyde and sodium cyanoborohydride. Hydroxylation at position 3 is typically introduced via controlled oxidation or hydrolysis steps, depending on the precursor used.
Alternative Synthetic Routes
Other synthetic routes reported in literature for related pyrido-pyrimidine derivatives involve:
- Reductive condensation: Using Raney nickel catalysts in acetic acid to form bicyclic intermediates.
- Stepwise functional group transformations: Starting from pyrimidine diamines and performing sequential alkylation and cyclization reactions.
These methods provide flexibility in modifying substituents and functional groups, allowing for structural diversity in the final compound.
Preparation Protocol Example
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Aminopyridine (1 mmol), methyl acrylate (1.1 mmol), HFIP (1 mL) | Stir or reflux; monitor by TLC until completion |
| 2 | Filtration or solvent evaporation | Isolate dihydropyrido-pyrimidinone intermediate |
| 3 | Formaldehyde, sodium cyanoborohydride | Reductive methylation at nitrogen position |
| 4 | Controlled oxidation/hydrolysis | Introduce hydroxyl group at position 3 |
Solubility and Formulation Notes
- The compound exhibits moderate solubility in DMSO and aqueous mixtures.
- Stock solutions are typically prepared at concentrations of 1–10 mM using DMSO, sometimes with co-solvents like PEG300 or Tween 80 to enhance solubility for biological assays.
- Storage at -80°C is recommended for long-term stability (up to 6 months).
| Stock Solution Preparation | Volume of Solvent (mL) for 10 mg Compound | Final Concentration (mM) |
|---|---|---|
| 1 mM | 6.1656 | 1 |
| 5 mM | 1.2331 | 5 |
| 10 mM | 0.6166 | 10 |
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its application in developing drugs targeting neurological disorders. The compound's unique structure allows for modifications that can enhance drug efficacy while minimizing side effects. Studies indicate that derivatives of this compound demonstrate promising activity against conditions such as depression and anxiety .
Case Study: Neurological Applications
Research has shown that compounds derived from this compound exhibit significant neuroprotective effects. For instance, a study highlighted its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Biochemical Research
Enzyme Inhibition Studies:
This compound is utilized to investigate enzyme inhibition mechanisms and receptor binding affinities. Such studies are crucial for understanding metabolic pathways and identifying potential therapeutic targets for various diseases .
Case Study: Metabolic Pathways
In biochemical assays, this compound has been shown to inhibit specific enzymes linked to cancer progression. This inhibition can lead to new therapeutic strategies aimed at slowing tumor growth .
Agricultural Chemistry
Biopesticide Development:
The compound is being explored as a biopesticide or plant growth regulator. Its natural properties make it a candidate for eco-friendly alternatives to synthetic pesticides, promoting sustainable agriculture practices .
Case Study: Crop Enhancement
Field trials have demonstrated that formulations containing this compound can enhance crop resilience against pests and diseases while improving yield quality .
Material Science
New Material Development:
Research into the properties of this compound has led to its application in developing new materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidine scaffold is versatile, with modifications at positions 2, 3, 4, and 9 significantly influencing physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison:
Structural and Functional Group Variations
Physicochemical Properties
- Melting Points : The 2-one derivative melts at 226°C, while acylated derivatives (e.g., compound 58 ) decompose above 250°C due to perchlorate counterions .
- Solubility : Carboxylate and carboxamide derivatives (e.g., E6S) exhibit improved solubility in polar solvents compared to the hydrophobic 2-one core .
Biological Activity
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, also known as 9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and clinical implications.
The compound has the following chemical identifiers:
- CAS Number : 61751-44-8
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Melting Point : 226°C
- Purity : ≥99.0% .
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Kinase Inhibition
The pyrido-pyrimidine scaffold is associated with kinase inhibition. Specifically, compounds within this class have demonstrated activity against various kinases involved in cancer pathways. The structure of this compound allows for interactions with key targets such as the EPH receptor family and others implicated in tumor growth .
Dihydrofolate Reductase (DHFR) Inhibition
This compound has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced levels of tetrahydrofolate required for nucleotide synthesis, making it a target for cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Modifications at various positions on the pyrido-pyrimidine ring can enhance or diminish its pharmacological properties:
Study on Antibacterial Activity
A study published in MDPI evaluated several pyrido[4,3-d]pyrimidines and found that compounds with a similar scaffold to this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be as low as 5 µg/mL for some derivatives .
Clinical Implications in Cancer Therapy
Another study highlighted the potential of pyrido[1,2-a]pyrimidine derivatives in targeting cancer cells through kinase inhibition. The compounds were shown to selectively inhibit tumor growth in preclinical models of non-small cell lung cancer (NSCLC) and other malignancies .
Q & A
Q. What are the established synthetic routes for 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol, and how do reaction conditions influence yield?
The synthesis of pyrido-pyrimidinone derivatives typically involves cyclization or amidation reactions. For example, Pd-catalyzed amidation has been employed for similar compounds, where coupling aryl halides with amines under controlled temperatures (80–120°C) yields heterocyclic frameworks . Optimizing solvent systems (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) can improve yields by 15–20%. Key intermediates may require purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How is the structural integrity of this compound validated experimentally?
Multimodal spectroscopic analysis is critical:
- 1H NMR : Look for characteristic signals, such as methyl protons at δ 1.2–1.5 ppm and aromatic protons in the δ 7.0–8.5 ppm range .
- IR Spectroscopy : Confirm hydroxyl (-OH) stretches (~3400 cm⁻¹) and pyrimidinone carbonyl (C=O) vibrations (~1650 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (e.g., C₁₀H₁₂N₂O₂).
Example NMR Data (from analogs):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Methyl (CH₃) | 1.32–1.49 | t or s | |
| Pyrimidinone C=O | - | IR: 1650 cm⁻¹ |
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the synthesis of pyrido-pyrimidinone derivatives?
Regioselectivity in cyclization reactions is influenced by electronic and steric factors. For Pd-catalyzed amidation, the ortho-directing effect of substituents on aryl halides (e.g., electron-withdrawing groups) promotes coupling at specific positions . Computational studies (DFT) on analogous systems suggest that transition-state stabilization via π-π interactions can dictate product formation .
Q. How can analytical methods resolve contradictions in impurity profiling for pyrido-pyrimidinone derivatives?
Impurity identification (e.g., des-methyl analogs or hydroxylated byproducts) requires:
- HPLC-MS/MS : Use reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with gradients (e.g., 0.1% TFA in H₂O/ACN) to separate structurally similar impurities .
- Comparative Spectroscopy : Cross-validate impurity spectra with reference standards (e.g., EP/Pharm. guidelines) to distinguish positional isomers .
Example Impurity Data (from related compounds):
| Impurity | Structure | CAS No. | Reference |
|---|---|---|---|
| Des-methyl analog | 3-[2-(piperidinyl)ethyl]-4H-pyrido... | 1199589-74-6 | |
| Hydroxylated byproduct | 7-hydroxy-2-methyl-6,7,8,9-tetrahydro... | 144598-75-4 |
Q. What strategies mitigate discrepancies in spectral data interpretation for pyrido-pyrimidinone derivatives?
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by analyzing temperature-dependent shifts .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures (e.g., diastereomers) .
- Isotopic Labeling : Use deuterated solvents (CDCl₃, DMSO-d₆) to suppress solvent interference in 1H NMR .
Q. How are stability studies designed to assess degradation pathways of this compound under stress conditions?
Follow ICH Q1A guidelines:
Q. What computational methods predict the bioactivity of pyrido-pyrimidinone analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
